Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine
CAS No.: 1060801-96-8
Cat. No.: VC8457698
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060801-96-8 |
---|---|
Molecular Formula | C8H9F3N2 |
Molecular Weight | 190.17 g/mol |
IUPAC Name | N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3 |
Standard InChI Key | VGMWDLVTVGODJL-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=CN=C1)C(F)(F)F |
Canonical SMILES | CNCC1=CC(=CN=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine belongs to the class of halogenated pyridine derivatives, distinguished by the presence of a trifluoromethyl (-CF) group and a methylamine (-CHNHCH) substituent. The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, which stabilize the pyridine ring and enhance its interaction with hydrophobic biological targets . The methylamine side chain introduces basicity, enabling the formation of hydrogen bonds with amino acid residues in enzymatic active sites.
The compound’s IUPAC name, 3-[(methylamino)methyl]-5-(trifluoromethyl)pyridine, reflects its substitution pattern. Key spectroscopic data include a characteristic -NMR signal at δ 2.45 ppm for the methylamine protons and a -NMR resonance at δ -62.5 ppm for the trifluoromethyl group . Mass spectrometry analysis typically reveals a molecular ion peak at m/z 191.1, consistent with its molecular weight .
Synthesis and Manufacturing Protocols
Reductive Amination of 5-Trifluoromethylpyridine-3-Carbaldehyde
A common synthetic route involves the reductive amination of 5-trifluoromethylpyridine-3-carbaldehyde with methylamine. In this method, the aldehyde is reacted with excess methylamine in methanol under reflux, followed by reduction using sodium cyanoborohydride () at room temperature. This approach yields the target compound with a purity of >95% and a reaction efficiency of 82% .
Catalytic Hydrogenation of Nitrile Precursors
An alternative method employs the hydrogenation of 3-(cyanomethyl)-5-trifluoromethylpyridine using a Raney nickel catalyst. Conducted at 40–45°C under 13501.4 Torr of hydrogen pressure, this process achieves a 97% conversion rate . The resulting primary amine is subsequently methylated via treatment with methyl iodide in the presence of potassium carbonate, yielding the final product.
Physical and Chemical Properties
Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine exhibits distinct physicochemical properties that underscore its utility in research:
The compound’s low vapor pressure and moderate lipophilicity () facilitate its penetration through cellular membranes, making it suitable for in vitro biological assays .
Applications in Pharmaceutical and Biochemical Research
Enzyme Inhibition Studies
Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine has demonstrated inhibitory activity against kinases and proteases, particularly those involved in inflammatory pathways. For example, it exhibits an IC of 12.3 μM against JAK3 kinase, a target in autoimmune disease therapy . The trifluoromethyl group enhances binding affinity by occupying hydrophobic pockets in the enzyme’s active site .
Intermediate in Antiviral Drug Synthesis
This compound serves as a key intermediate in the synthesis of protease inhibitors targeting viral pathogens such as SARS-CoV-2 and HIV. Its methylamine moiety is functionalized to form urea or carbamate derivatives, which improve metabolic stability in vivo .
Related Compounds and Structural Analogs
The following table compares Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine with structurally related pyridine derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume